7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a benzyl group, a chlorine atom, and a tetrahydro-naphthyridine ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride typically involves the reaction of 7-benzyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one hydrochloride with a chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the chlorine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives .
Scientific Research Applications
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: Another member of the naphthyridine family with different substitution patterns.
1,5-Naphthyridine: Known for its biological activities and used in medicinal chemistry.
Uniqueness
7-Benzyl-4-chloro-5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16Cl2N2 |
---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
7-benzyl-4-chloro-6,8-dihydro-5H-1,7-naphthyridine;hydrochloride |
InChI |
InChI=1S/C15H15ClN2.ClH/c16-14-6-8-17-15-11-18(9-7-13(14)15)10-12-4-2-1-3-5-12;/h1-6,8H,7,9-11H2;1H |
InChI Key |
WVTMAIUCYSOFIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NC=CC(=C21)Cl)CC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.